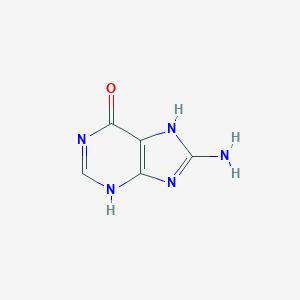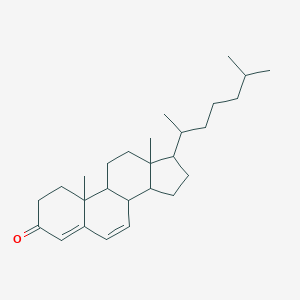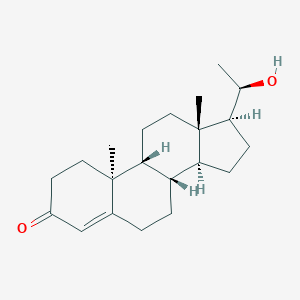
(20R)-20-Hydroxypregn-4-en-3-one
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions for the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Reproductive Medicine
20beta-Dihydroprogesterone: plays a crucial role in reproductive medicine. It is used in maintaining pregnancy, preventing preterm labor, and treating various gynecological pathologies . Its administration is recommended for women at high risk of preterm birth, with formulations like micronized progesterone or intramuscular depot of 17-hydroxyprogesterone caproate being common .
Neuroprotection
Research has highlighted the neuroprotective activities of 20beta-Dihydroprogesterone. It is being studied for its potential to protect against neural injuries and diseases, and to improve outcomes after traumatic brain injuries .
Immunomodulation
This compound has shown promise in modulating the immune system. It may play a role in reducing inflammation and autoimmune responses, making it a potential candidate for treating various immune-related conditions .
Menopause Management
20beta-Dihydroprogesterone is used to alleviate the negative effects of menopause. It helps in managing symptoms such as hot flashes, mood swings, and osteoporosis, improving the quality of life for menopausal women .
Endocrine Disruption Research
The compound is used in studies investigating endocrine disruptors—chemicals that can interfere with endocrine systems. These studies are crucial for understanding the impact of environmental chemicals on human health .
Cancer Therapy
There is ongoing research into the use of 20beta-Dihydroprogesterone in cancer therapy, particularly in hormone-sensitive cancers such as breast and endometrial cancer. It may help in regulating the growth of cancer cells .
Tissue Engineering
In the field of tissue engineering, 20beta-Dihydroprogesterone is being explored for its role in the development of new tissues and organs. It could be used in scaffolds and matrices that support cell growth and differentiation .
Drug Delivery Systems
Lastly, this compound is being investigated for its application in drug delivery systems. Its properties could be harnessed to create more effective ways of delivering drugs to specific parts of the body, enhancing treatment efficacy .
Mechanism of Action
Target of Action
20beta-Dihydroprogesterone (20β-DHP), also known as 20beta-hydroxyprogesterone (20β-OHP), is an endogenous metabolite of progesterone . It is a progestogen, similar to progesterone, with about 20 to 50% of the progestogenic activity of progesterone . The primary target of 20β-DHP is the uterus, where it can be converted back into progesterone by 20β-hydroxysteroid dehydrogenase (20β-HSD) .
Mode of Action
20β-DHP interacts with its target, the uterus, by being converted back into progesterone by the enzyme 20β-HSD . This conversion allows 20β-DHP to exert its progestogenic activity, which is crucial for maintaining pregnancy and regulating the menstrual cycle .
Biochemical Pathways
The formation of 20β-DHP from progesterone is catalyzed by the enzyme 20β-HSD . This conversion is part of the steroid hormone biosynthesis pathway, which plays a crucial role in the regulation of various physiological processes, including the menstrual cycle and pregnancy .
Pharmacokinetics
It is known that progesterone, the parent compound of 20β-dhp, is rapidly metabolized in the liver . The rate of progesterone depletion was found to be significantly reduced by aldo keto reductases (AKR) in human liver . More research is needed to fully understand the ADME properties of 20β-DHP.
Result of Action
The conversion of 20β-DHP back into progesterone in the uterus allows it to exert its progestogenic activity . This activity is crucial for maintaining pregnancy and regulating the menstrual cycle . The effects of 20β-DHP on the uterus, mammary glands, and in maintaining pregnancy have been studied .
Action Environment
The action of 20β-DHP is influenced by various environmental factors. For instance, the concentration of progesterone in the body can affect the amount of 20β-DHP that is formed . Additionally, the activity of the enzyme 20β-HSD, which converts 20β-DHP back into progesterone, can be influenced by various factors, including hormonal levels and physiological conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13-,16+,17-,18+,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBRUCCWZPSBFC-SJOKZOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314014 | |
| Record name | 20β-Hydroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(20R)-20-Hydroxypregn-4-en-3-one | |
CAS RN |
145-15-3 | |
| Record name | 20β-Hydroxyprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20beta-Hydroxyprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20β-Hydroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (20R)-20-hydroxypregn-4-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 20.BETA.-HYDROXYPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67N4JZ6CHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



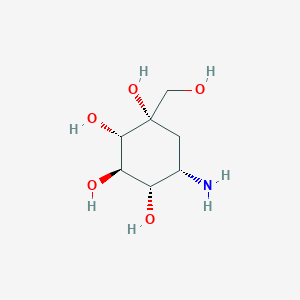


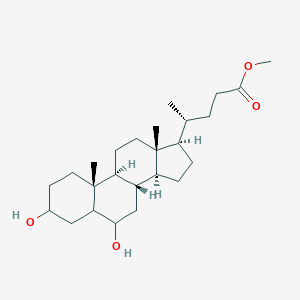
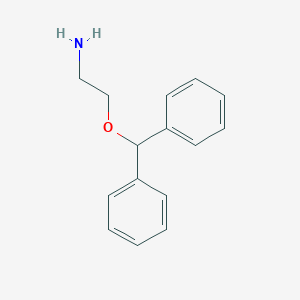
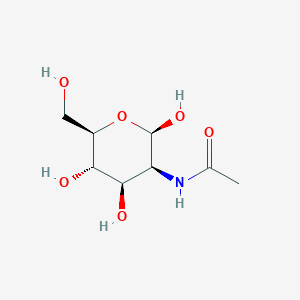
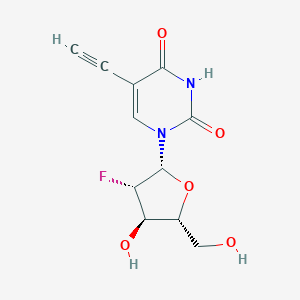
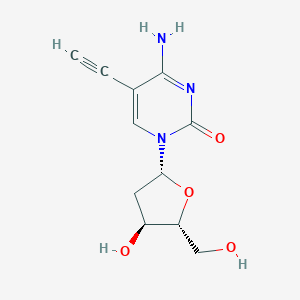

![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)
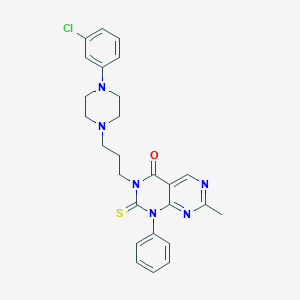
![8-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B116432.png)
